

TL-895: A Preclinical Technical Guide to a Second-Generation BTK Inhibitor

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Compound of Interest

Compound Name: TL-895

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Abstract

TL-895 is an investigational, orally bioavailable, second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] As a covalent inhibitor, it forms a permanent bond with its target, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[5][6] This technical guide provides a comprehensive overview of the preclinical target profile, off-target effects, and associated methodologies for **TL-895**, designed to inform further research and development.

Target Profile and Mechanism of Action

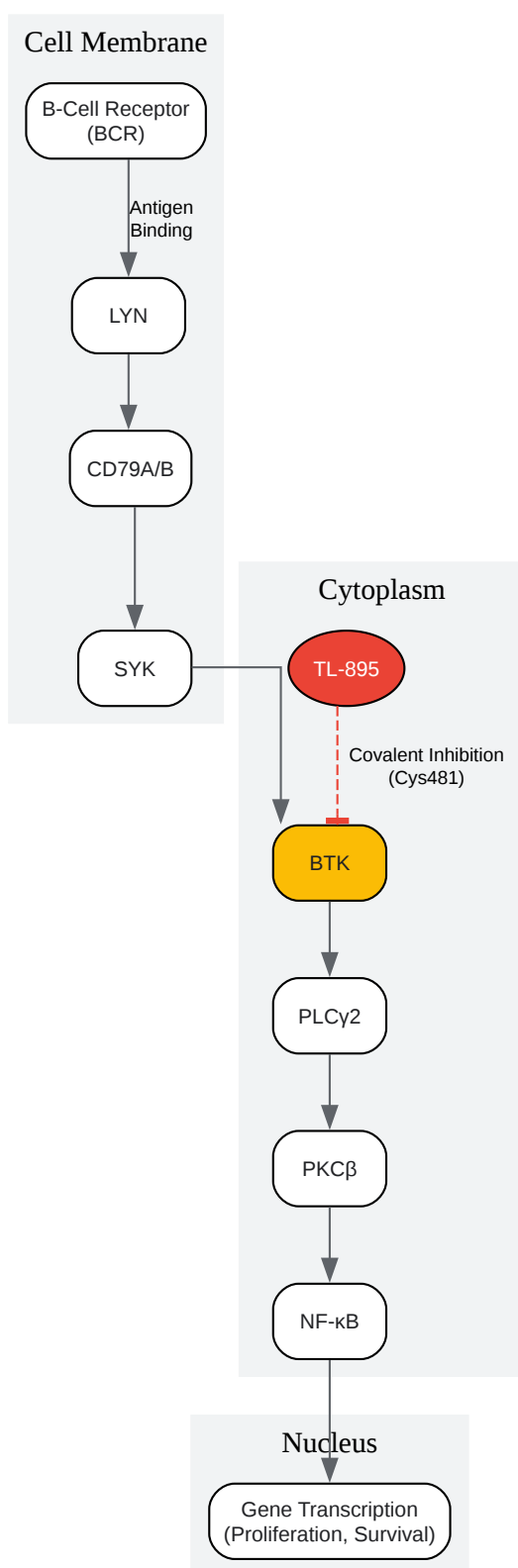
TL-895 is designed to selectively target Bruton's tyrosine kinase, a non-receptor tyrosine kinase that is a critical component of the B-cell receptor signaling pathway.[3][7] The primary mechanism of action for **TL-895** is the irreversible covalent modification of the cysteine residue at position 481 (Cys481) within the ATP-binding site of BTK.[5][6] This covalent bond leads to the sustained inactivation of BTK, thereby blocking downstream signaling pathways that are essential for B-cell proliferation, survival, and activation.[3][5] Dysregulation of BTK signaling is a known driver in various B-cell malignancies, making it a key therapeutic target.[6]

The inhibition of BTK by **TL-895** disrupts the signaling cascade that includes key downstream effectors, ultimately impacting cell adhesion, migration, and the production of pro-inflammatory

cytokines.[8] This targeted approach is the foundation of its therapeutic potential in hematological cancers and inflammatory diseases.[1][9]

Signaling Pathway

The following diagram illustrates the B-cell receptor signaling pathway and the point of intervention for **TL-895**.



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Caption: BTK Signaling Pathway and **TL-895** Inhibition.

Quantitative Analysis of On-Target and Off-Target Activities

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. **TL-895** has been characterized through various biochemical and cellular assays to determine its potency against its intended target, BTK, and its activity against a panel of other kinases.

Table 1: Biochemical Potency of TL-895 Against On-Target and Key Off-Target Kinases

Kinase Target	Assay Type	IC50 (nM)	Reference
BTK	Biochemical	1.5 - 4.9	[2] [8] [10]
BTK	HotSpot Kinase Assay	3.02	[4] [11]
BMX	HotSpot Kinase Assay	0.53	[4] [11]
BLK	Biochemical	10-39	[12]
ERBB4	Biochemical	10-39	[12]
TEC	Biochemical	10-39	[12]
TXK	Biochemical	10-39	[12]

Table 2: Cellular Target Engagement of TL-895

Kinase Target	Assay Type	Cell Line	EC50 (nM)	Reference
BTK	BRET Assay	HEK293	6.8	[4] [11]
BMX	BRET Assay	HEK293	1.6	[4] [11]

BRET: Bioluminescence Resonance Energy Transfer

Notably, **TL-895** demonstrates potent inhibition of BMX (Bone Marrow X-linked kinase), another member of the Tec family of kinases, with even greater potency than for BTK in biochemical assays.[\[4\]](#)[\[5\]](#)[\[11\]](#) It also shows moderate activity against other Tec family kinases and the receptor tyrosine kinase ERBB4.[\[5\]](#) Importantly, **TL-895** exhibits minimal to no inhibition of CSK

and EGFR, which are known off-targets of the first-generation BTK inhibitor, ibrutinib, suggesting a more favorable selectivity profile.^[5]

Experimental Protocols

This section provides an overview of the methodologies used to characterize the target profile and off-target effects of **TL-895**.

Kinome-Wide Selectivity Profiling (KINOMEscan)

Objective: To assess the selectivity of **TL-895** across a broad range of human kinases.

Methodology:

- Assay Principle: The KINOMEscan™ platform (DiscoverX) is a competition binding assay. The kinase of interest is tagged with a DNA tag, and an immobilized, active-site directed ligand is used as a competitor. The amount of kinase that binds to the immobilized ligand is measured by qPCR of the DNA tag. The effect of a test compound is determined by its ability to compete with the immobilized ligand for binding to the kinase.
- Procedure:
 - A panel of 403 non-mutant human kinases was used for the screen.
 - **TL-895** was tested at a concentration of 500 nM.
 - The percentage of the kinase that is bound to the immobilized ligand in the presence of the test compound is measured, relative to a DMSO control.
 - Results are reported as "% Control", where a lower percentage indicates stronger binding of the test compound to the kinase.

In Vitro Kinase Inhibition Assay (HotSpot Assay)

Objective: To determine the IC₅₀ of **TL-895** against specific kinases in a biochemical assay.

Methodology:

- Assay Principle: This is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ - ^{33}P]-ATP into a peptide or protein substrate by the kinase.
- Procedure:
 - The kinase reaction is performed in a buffer containing purified recombinant kinase (e.g., BTK, BMX), a suitable peptide substrate, and Mg/ATP.
 - **TL-895** is serially diluted and added to the reaction mixture.
 - The reaction is initiated by the addition of [γ - ^{33}P]-ATP.
 - After incubation at 30°C, the reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
 - The amount of incorporated radioactivity is quantified using a scintillation counter.
 - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

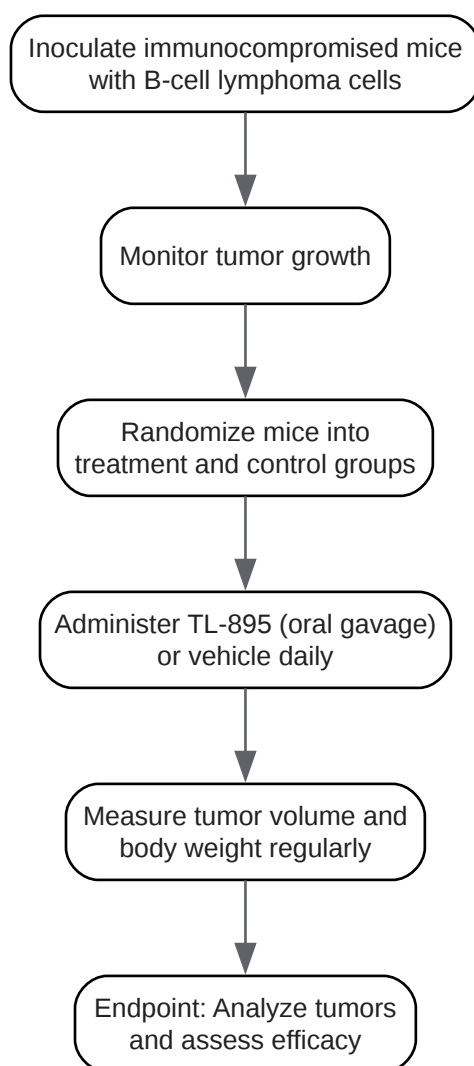
Cellular Target Engagement (NanoBRET Assay)

Objective: To quantify the binding of **TL-895** to its target kinases within living cells.

Methodology:

- Assay Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the interaction between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
- Procedure:
 - HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest (e.g., BTK or BMX) fused to NanoLuc® luciferase.
 - The transfected cells are plated in a 96-well plate.

- A cell-permeable NanoBRET™ tracer is added to the cells, followed by the addition of serially diluted **TL-895**.
- The NanoLuc® substrate is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured using a plate reader.
- EC50 values are determined from the dose-response curve.



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